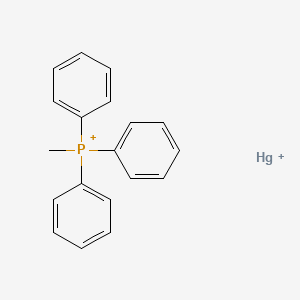

Mercury(1+);methyl(triphenyl)phosphanium

Description

Overview of Organometallic Chemistry and Coordination Chemistry with Mercury(I) Species

Organomercury chemistry is a well-established field, primarily focusing on compounds where mercury is in its +2 oxidation state. These compounds, which feature at least one mercury-carbon bond, are known for their toxicity but also for their utility in various chemical transformations. nih.gov The Mercury(I) ion, on the other hand, typically exists as the dimeric cation, [Hg₂]²⁺, and its organometallic chemistry is less explored. Mercury(I) forms linear covalent compounds with halides (X-Hg-Hg-X) and can participate in coordination complexes, although it has a lower tendency to form covalent bonds compared to Mercury(II). cdnsciencepub.com The coordination chemistry of Mercury(I) is characterized by its interaction with various ligands, and transition metal derivatives containing mercury in their coordination sphere have been cataloged. acs.org

Role of Phosphonium (B103445) Moieties in Modern Chemical Systems Research

Phosphonium salts, characterized by a positively charged phosphorus atom bonded to four organic groups, are integral to various areas of chemistry. They are widely recognized as precursors to phosphonium ylides, which are key reagents in the Wittig reaction for alkene synthesis. nih.gov Beyond this classical application, phosphonium moieties serve as phase-transfer catalysts, ionic liquids, and stabilizing cations for complex anions. purdue.edu The steric and electronic properties of the substituents on the phosphorus atom can be tuned to modulate the reactivity and physical properties of the phosphonium salt. nih.gov In coordination chemistry, phosphine (B1218219) ligands (R₃P) are ubiquitous, and their corresponding phosphonium cations can play a role as counterions or in the formation of more complex adducts. iu.edu

Historical and Current Research Landscape of Mercury(I) Organometallics and Cationic Phosphonium Compounds

The history of organomercury chemistry dates back to the 19th century, with significant developments in the 20th century exploring their synthesis and reactions. researchgate.netresearchgate.net While Mercury(II) organometallics have been extensively studied, research into stable Mercury(I) organometallic species has been more limited due to the propensity of the [Hg₂]²⁺ ion to disproportionate. The study of cationic phosphonium compounds has a similarly rich history, with the development of the Wittig reaction in the 1950s marking a significant milestone. epa.gov Current research continues to explore new applications for phosphonium salts in catalysis, materials science, and organic synthesis. The intersection of these two fields, in the form of compounds containing both mercury and phosphonium moieties, is an area of emerging interest, with studies on mercury(II) complexes with phosphine ligands and phosphonium salts providing a foundation for future explorations. researchgate.netiastate.edu

Academic Significance and Research Gaps Pertaining to Mercury(1+);methyl(triphenyl)phosphanium

The academic significance of investigating a compound like this compound lies in its potential to reveal new bonding motifs and reactivity patterns. The interaction between a soft metal cation like Mercury(I) and a large, charge-delocalized phosphonium cation is not well-documented. A significant research gap exists in the synthesis, structural characterization, and reactivity studies of such species. Understanding the nature of the interaction—whether it is purely electrostatic or involves some degree of covalent character—would be a valuable contribution to the field of inorganic and organometallic chemistry.

Scope and Objectives of Academic Inquiry into this compound

A systematic academic inquiry into this compound would necessitate a multi-faceted approach. The primary objectives would be:

Synthesis: To develop a reliable synthetic route to the target compound. This would likely involve the reaction of a suitable Mercury(I) precursor with a methyl(triphenyl)phosphonium salt.

Structural Characterization: To elucidate the solid-state and solution-state structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.

Bonding Analysis: To investigate the nature of the bonding between the Mercury(I) center and the phosphonium cation through experimental and computational methods.

Reactivity Studies: To explore the reactivity of the compound with various substrates to understand its potential applications in synthesis or catalysis.

Fulfilling these objectives would provide a comprehensive understanding of this novel chemical entity and its place within the broader landscape of organometallic and coordination chemistry.

Data on Related Compounds

To provide context for the potential properties of the target compound, the following interactive table summarizes key data for the well-characterized precursor, methyltriphenylphosphonium (B96628) bromide.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₈BrP | nih.gov |

| Molar Mass | 357.23 g/mol | nih.gov |

| Appearance | White to off-white crystalline powder | nih.gov |

| Melting Point | 230-234 °C | researchgate.net |

| Solubility | Soluble in polar organic solvents | epa.gov |

| CAS Number | 1779-49-3 | purdue.edu |

This table is based on data for Methyltriphenylphosphonium bromide, a related and well-characterized phosphonium salt.

Structure

3D Structure of Parent

Properties

CAS No. |

61113-43-7 |

|---|---|

Molecular Formula |

C19H18HgP+2 |

Molecular Weight |

477.9 g/mol |

IUPAC Name |

mercury(1+);methyl(triphenyl)phosphanium |

InChI |

InChI=1S/C19H18P.Hg/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;/q2*+1 |

InChI Key |

NFQTWVLGEYUVOX-UHFFFAOYSA-N |

Canonical SMILES |

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Hg+] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation of Mercury 1+ ;methyl Triphenyl Phosphanium Formation

Rational Design and Selection of Precursors for Synthesis

The synthesis of a methyltriphenylphosphonium (B96628) halomercurate complex is predicated on the selection of appropriate cationic and anionic precursors. The rational design involves choosing a stable, well-defined phosphonium (B103445) cation and a mercury halide capable of forming a complex halo-anion.

Cationic Precursor: Methyltriphenylphosphonium Halide The methyltriphenylphosphonium cation, [CH₃P(C₆H₅)₃]⁺, is a logical choice due to its stability and the straightforward synthesis of its salts. The common precursors are methyltriphenylphosphonium iodide or bromide. These salts are typically synthesized via a classic Sₙ2 reaction between triphenylphosphine (B44618) (PPh₃) and a methyl halide (CH₃X, where X = I or Br). youtube.com

Triphenylphosphine (PPh₃): A commercially available, air-stable solid that acts as a good nucleophile due to the lone pair on the phosphorus atom. youtube.com

Methyl Iodide (CH₃I) or Methyl Bromide (CH₃Br): These are excellent electrophiles for the Sₙ2 reaction. Methyl iodide is often preferred due to the higher reactivity of the C-I bond compared to the C-Br bond, leading to faster reaction times.

Anionic Precursor: Mercury(II) Halide Mercury(II) iodide (HgI₂) is the ideal precursor for forming the triiodomercurate(II) anion. It is a Lewis acid that can readily accept an additional iodide ion from the phosphonium salt to form the stable [HgI₃]⁻ complex anion. Mercury(II) iodide itself can be prepared by direct reaction of mercury with iodine or through precipitation by mixing aqueous solutions of a mercury(II) salt (like HgCl₂ or Hg(NO₃)₂) and a source of iodide ions (like potassium iodide). prepchem.comyoutube.com

Optimized Laboratory-Scale Synthetic Routes

The primary laboratory-scale route for the synthesis of methyltriphenylphosphonium triiodomercurate(II) is a direct salt metathesis or complexation reaction in a suitable solvent.

A typical procedure involves:

Dissolving equimolar amounts of methyltriphenylphosphonium iodide and mercury(II) iodide in a polar solvent, such as ethanol or acetone.

Stirring the solution at room temperature. The formation of the complex is often rapid.

The product, being a salt, may precipitate from the solution upon formation or can be isolated by slow evaporation of the solvent or by the addition of a less polar co-solvent to reduce its solubility.

The resulting crystalline solid is then collected by filtration, washed with a small amount of cold solvent or a non-polar solvent like diethyl ether to remove any unreacted precursors, and dried under vacuum.

The reaction is represented by the following equation: [CH₃P(C₆H₅)₃]I + HgI₂ → [CH₃P(C₆H₅)₃][HgI₃]

Investigation of Reaction Conditions and Their Influence on Yield and Purity

The yield and purity of the synthesized methyltriphenylphosphonium triiodomercurate(II) are highly dependent on the reaction conditions. Key parameters include the choice of solvent, reaction temperature, stoichiometry of reactants, and reaction time.

| Parameter | Condition | Influence on Yield and Purity |

| Solvent | Polar aprotic (e.g., acetone) or polar protic (e.g., ethanol) | A solvent that dissolves both reactants is crucial for a homogeneous reaction, leading to higher yields and purity. Poor solubility can result in an incomplete reaction. |

| Temperature | Typically room temperature (20-25 °C) | The reaction is generally facile and does not require heating. Elevated temperatures are usually unnecessary and may not significantly improve the yield for this type of rapid complexation. |

| Stoichiometry | 1:1 molar ratio of [CH₃P(C₆H₅)₃]I to HgI₂ | A 1:1 stoichiometry is critical for the formation of the [HgI₃]⁻ anion. Using an excess of HgI₂ could potentially lead to the formation of other polyiodomercurate anions like [Hg₂I₅]⁻. |

| Reaction Time | Typically 1-3 hours | Stirring for a sufficient duration ensures the reaction goes to completion. The progress can be monitored by observing the precipitation of the product. |

| Purity of Precursors | High purity (>97%) | The purity of the final product is directly affected by the purity of the starting materials. For instance, using purified, recrystallized triphenylphosphine for the synthesis of the phosphonium salt precursor is recommended. orgsyn.org |

Detailed Mechanistic Studies of Formation

The formation of methyltriphenylphosphonium triiodomercurate(II) is best described as a Lewis acid-base interaction, which can be categorized as a ligand association reaction.

The mechanism proceeds via the following steps:

Dissociation: In a polar solvent, the methyltriphenylphosphonium iodide salt partially dissociates into its constituent ions: [CH₃P(C₆H₅)₃]I ⇌ [CH₃P(C₆H₅)₃]⁺ + I⁻

Lewis Acid-Base Reaction: The mercury(II) iodide, a Lewis acid, has vacant orbitals that can accept electron pairs. The iodide ion (I⁻), acting as a Lewis base, donates a lone pair of electrons to the mercury center. HgI₂ (Lewis acid) + I⁻ (Lewis base) → [HgI₃]⁻

Salt Formation: The newly formed triiodomercurate(II) anion combines with the methyltriphenylphosphonium cation to form the stable salt, which precipitates from the solution. [CH₃P(C₆H₅)₃]⁺ + [HgI₃]⁻ → [CH₃P(C₆H₅)₃][HgI₃]

This mechanism does not involve any change in the oxidation states of the phosphorus or mercury atoms, thus it is not a redox pathway. It is a straightforward association or ligand exchange process driven by the formation of the stable complex halomercurate anion.

Exploration of Alternative Synthetic Strategies

While the solution-based combination of precursors is the most common method, alternative strategies could be explored for the synthesis of this and related compounds.

Mechanochemical Synthesis: This solvent-free approach would involve the direct grinding of solid methyltriphenylphosphonium iodide and mercury(II) iodide in a ball mill. This method is often more environmentally friendly and can sometimes lead to the formation of different crystal polymorphs.

Electrochemical Synthesis: An electrochemical route could involve the anodic dissolution of a mercury metal electrode in a non-aqueous electrolyte solution containing methyltriphenylphosphonium iodide. The oxidation of mercury (Hg → Hg²⁺ + 2e⁻) in the presence of excess iodide ions would generate the [HgI₃]⁻ anion in situ, which would then precipitate with the phosphonium cation. A similar approach has been used to synthesize mercury(II) complexes directly from liquid mercury using oxidizing agents. rsc.org

Sonochemical Synthesis: The use of high-intensity ultrasound could potentially enhance the rate of reaction in solution by improving mass transport and creating highly reactive surfaces, possibly leading to shorter reaction times and improved yields.

Purity Assessment Methodologies

A comprehensive assessment of the purity and structural integrity of the synthesized methyltriphenylphosphonium triiodomercurate(II) requires a combination of analytical techniques.

Melting Point Determination: A sharp and distinct melting point is a primary indicator of the purity of a crystalline compound.

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and other key elements (P, Hg, I), which can be compared against the calculated theoretical values for the proposed formula, C₁₉H₁₈PHgI₃.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the methyltriphenylphosphonium cation by identifying its characteristic absorption bands, particularly the P-C and C-H vibrations of the phenyl and methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Confirms the presence of aromatic protons from the phenyl groups and the methyl protons attached to the phosphorus atom.

¹³C NMR: Provides information on the carbon skeleton of the cation.

³¹P NMR: Shows a characteristic chemical shift for the quaternary phosphonium center, confirming its structure.

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights into Mercury 1+ ;methyl Triphenyl Phosphanium

Single-Crystal X-ray Diffraction Studies of Solid-State Architectures

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. thermofisher.com For a hypothetical "Mercury(1+);methyl(triphenyl)phosphanium" salt with an appropriate counter-anion, SCXRD would provide critical data on its solid-state architecture.

This analysis would reveal:

Molecular Geometry: Precise bond lengths and angles of the methyltriphenylphosphonium (B96628) cation and the mercury(I) species. For the dimeric [Hg₂]²⁺ cation, the Hg-Hg bond length would be of fundamental importance. nih.gov

Coordination Environment: The geometry around the mercury center, including its interactions with any present ligands or counter-anions.

Crystal Packing: The arrangement of cations and anions in the crystal lattice, detailing any non-covalent interactions such as hydrogen bonds or van der Waals forces that define the supramolecular structure. mdpi.commdpi.com

Without experimental crystals, no crystallographic data can be presented.

Solution-State Structural Elucidation using Multi-Nuclear NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For a mercury-phosphine compound, a multi-nuclear approach is essential.

¹H NMR: Would provide information on the protons of the methyltriphenylphosphonium cation. The methyl protons would likely appear as a doublet due to coupling with the phosphorus-31 nucleus. The phenyl protons would appear as complex multiplets in the aromatic region of the spectrum. chemicalbook.com

¹³C NMR: Would show distinct signals for the methyl carbon and the different carbons of the phenyl groups (ipso, ortho, meta, para). Carbon-phosphorus coupling (¹JPC, ²JPC, etc.) would provide valuable structural information.

³¹P NMR: This is a highly sensitive technique for phosphorus-containing compounds. mdpi.com A single resonance would be expected for the methyltriphenylphosphonium cation, with a chemical shift characteristic of tetracoordinate phosphonium (B103445) species. spectrabase.com

¹⁹⁹Hg NMR: The ¹⁹⁹Hg nucleus is NMR-active and its chemical shift is extremely sensitive to its coordination environment, covering a range of several thousand ppm. chemrxiv.org For a mercury(I) species, the chemical shift would provide insight into its ligation and solution-state structure. However, ¹⁹⁹Hg resonances can be very broad, sometimes making them difficult to detect. nih.gov

Table 1: Hypothetical NMR Data Based on Related Compounds

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| ¹H (CH₃) | ~3.3 | Doublet | ²J(P-H) ≈ 13 |

| ¹H (Ph) | ~7.7-7.9 | Multiplet | - |

| ³¹P | ~20-25 | Singlet | - |

| ¹⁹⁹Hg | Highly variable | Singlet | - |

Data are estimations based on methyltriphenylphosphonium bromide and general mercury complexes. chemicalbook.comspectrabase.comchemrxiv.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Fourier-transform infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule. nih.gov These techniques are complementary and would be used to identify characteristic functional groups and bonding features.

FT-IR Spectroscopy: Would show strong absorptions corresponding to the C-H stretching and bending modes of the methyl and phenyl groups, as well as the characteristic vibrations of the P-C bonds and the phenyl rings.

Raman Spectroscopy: Is often particularly useful for symmetric vibrations and bonds involving heavy atoms. A key feature of interest would be the Hg-Hg stretching vibration in the low-frequency region (typically around 100-200 cm⁻¹) if the dimeric [Hg₂]²⁺ cation were present. mdpi.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy provide information about the electronic transitions within a molecule.

UV-Vis Spectroscopy: The methyltriphenylphosphonium cation would be expected to show absorptions in the UV region (below 300 nm) corresponding to π→π* transitions within the phenyl rings. Transitions involving the mercury(I) center would depend heavily on its coordination environment but could occur in the UV region as well.

Fluorescence Spectroscopy: Many mercury complexes are known to be luminescent. If the compound were to exhibit fluorescence, analysis of the emission spectrum, quantum yield, and lifetime would provide insights into the nature of its excited states. nih.govmdpi.com

Mass Spectrometry Techniques for Molecular Integrity

Mass spectrometry (MS) is used to determine the mass-to-charge ratio of ions, confirming the molecular weight and integrity of a compound.

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for analyzing ionic compounds. In positive-ion mode, ESI-MS would be expected to show a prominent peak for the intact methyltriphenylphosphonium cation [CH₃P(C₆H₅)₃]⁺ at m/z 277.1. Detecting the mercury(I) cation would depend on its stability and solution-phase chemistry.

MALDI-TOF: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry is another soft ionization technique suitable for non-volatile salts. Similar to ESI-MS, it would be expected to confirm the mass of the phosphonium cation.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. nist.gov

For the target compound, XPS would provide:

Elemental Confirmation: Detection of signals for C, P, Hg, and any counter-anion.

Oxidation State Analysis: The binding energies of the core-level electrons are sensitive to the chemical environment. The Hg 4f peaks would be used to confirm the +1 oxidation state of mercury. thermofisher.comxpsfitting.com The P 2p binding energy would be characteristic of a phosphonium salt, and the C 1s spectrum would show contributions from the phenyl and methyl groups. researchgate.net

Table 2: Expected XPS Binding Energies for Key Elements

| Element | Orbital | Expected Binding Energy (eV) |

|---|---|---|

| Hg | 4f₇/₂ | ~100 - 101 |

| P | 2p | ~132 - 134 |

| C | 1s | ~285 (adventitious/phenyl), ~286 (methyl) |

Values are approximate and can vary based on chemical environment and instrument calibration. xpsfitting.com

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. libretexts.org

Applicability: The dimeric mercury(I) cation, [Hg₂]²⁺, is diamagnetic (has no unpaired electrons) and would therefore be EPR silent. The monomeric mercury(I) radical cation, [Hg]⁺, has an unpaired electron (a d¹⁰s¹ configuration) and would theoretically be EPR active. However, this species is generally unstable. Therefore, EPR spectroscopy would likely not be applicable for investigating the primary components of this compound unless paramagnetic impurities or degradation products involving mercury were present. researchgate.netnih.gov

Reactivity Profiles and Reaction Mechanism Studies of Mercury 1+ ;methyl Triphenyl Phosphanium

Ligand Exchange Dynamics and Kinetics involving Mercury(1+);methyl(triphenyl)phosphanium

There is no specific experimental data found in the public domain regarding the ligand exchange dynamics and kinetics of this compound. General principles suggest that the triphenylphosphine (B44618) ligand could potentially be exchanged with other Lewis bases. The kinetics of such a process would depend on various factors including the nature of the incoming ligand, the solvent, and the temperature. Mechanistically, the exchange could proceed through associative, dissociative, or interchange pathways. However, without experimental studies, any discussion on rate constants, activation parameters, or the predominant mechanism for this specific compound remains speculative.

Electron Transfer and Redox Chemistry of the Mercury(I) Center within this compound

Specific electrochemical data, such as the standard reduction potential for the Hg(I)/Hg(0) or Hg(II)/Hg(I) couples within the this compound complex, are not available. The redox behavior of mercury is complex and can be influenced by the coordination environment. The phosphonium (B103445) cation could potentially influence the electron density at the mercury center, thereby affecting its redox properties. Studies on related mercury-phosphine complexes suggest that both oxidation to Hg(II) and reduction to elemental mercury are possible, but quantitative data for the title compound is absent.

Nucleophilic and Electrophilic Reactivity Investigations of this compound

Detailed investigations into the nucleophilic and electrophilic reactivity of this compound have not been reported. Theoretically, the mercury center could act as an electrophile, reacting with nucleophiles. Conversely, the presence of the phosphine (B1218219) ligand might impart some nucleophilic character to the complex under certain conditions. However, without experimental evidence, the specific sites of attack, reaction products, and kinetic data cannot be discussed.

Thermolysis and Photolysis Pathways of this compound and their Kinetic Analysis

Information regarding the thermal stability and photochemical reactivity of this compound is not available in the surveyed literature. The thermolysis of related organometallic mercury compounds can lead to the formation of metallic mercury and other decomposition products. Photochemical reactions of mercury compounds are known to involve redox processes. However, the specific decomposition pathways, intermediates, and kinetic parameters for the thermolysis or photolysis of this compound have not been determined.

Interactions of this compound with Small Molecules and Probing of Active Sites

There are no published studies on the interaction of this compound with small molecules such as carbon monoxide, oxygen, or hydrogen. Such studies would be crucial in understanding its potential for activation of these molecules. The identification and characterization of active sites within the complex for such interactions are also not documented.

Reactivity of this compound in Various Solvent Systems and Ionic Liquids

While the solvent can significantly influence the reactivity of metal complexes, no systematic studies on the behavior of this compound in different conventional solvents or ionic liquids have been found. The solubility, stability, and reaction kinetics of the compound would be expected to vary with the polarity and coordinating ability of the solvent, but specific data is lacking.

Catalytic Activity and Mechanistic Intermediates in Research-Oriented Catalytic Transformations (if applicable)

There is no evidence in the available literature to suggest that this compound has been investigated for any catalytic applications. Consequently, there are no reports on its catalytic activity or the identification of any mechanistic intermediates in potential catalytic cycles.

Coordination Chemistry and Supramolecular Assembly Research Involving Mercury 1+ ;methyl Triphenyl Phosphanium

Investigation of Mercury(1+);methyl(triphenyl)phosphanium as a Component in Coordination Networks

The mercury(I) cation is a well-established building block in the formation of coordination polymers. Its linear geometry and ability to coordinate with various ligands allow for the construction of one-, two-, and three-dimensional networks. In the context of this compound, the [Hg₂]²⁺ unit would serve as the primary node for network propagation, likely coordinated by bridging ligands.

The methyl(triphenyl)phosphonium cation, while generally considered non-coordinating, plays a crucial templating and charge-balancing role. Its large size and rigid, propeller-like shape significantly influence the packing of the coordination polymers. The steric bulk of the cation can dictate the size and shape of the channels or cavities within the network, preventing dense packing and promoting the formation of porous structures. The self-assembly of such networks is often governed by dynamic coordination chemistry at the mercury(II) centers, which can be further organized by hydrogen bonding. nih.gov While phosphines have been less explored in coordination self-assembly compared to N- and O-donor ligands, their use has led to the formation of large rings and coordination cages. researchgate.netnih.gov

Table 1: Crystallographic Data of Representative Mercury-Based Coordination Polymers

| Compound/Fragment | Dimensionality | Bridging Ligand (Example) | Role of Cation | Reference |

| [Hg₂(μ-L)]²⁺ | 1D Chain | Diphosphine | Template | nih.gov |

| [Hg(μ-X)₂] | 2D Sheet | Halide (X⁻) | Charge Balance | |

| [(HgX₂)₂(μ-LL)₂] | Macrocycle/1D Polymer | Bis(amidopyridyl) | H-Bonding Director | nih.gov |

This table presents data from related systems to illustrate the potential structural motifs.

Formation of Polymetallic and Heterometallic Complexes incorporating this compound

The [Hg₂]²⁺ cation is known to participate in the formation of complex polymetallic and heterometallic clusters. It can act as a ligand, bridging two or more other metal centers, a characteristic that has been leveraged to synthesize a variety of mixed-metal assemblies. nih.gov Transition metal-mercury complexes were among the first compounds investigated in the field of direct metal-metal bonding. nih.gov

In such structures, the mercury(I) dimer can be coordinated by phosphine (B1218219) ligands which, in turn, are bonded to other transition metals like platinum, palladium, or rhenium. nih.gov For instance, clusters with the formula [Hg₂M₂(P₂phen)₃]²⁺ (where M = Pd or Pt) feature a central [Hg₂]²⁺ unit interacting with the M centers that are coordinated by phosphine ligands. nih.gov In these systems, the methyl(triphenyl)phosphonium cation would serve as the counterion, balancing the charge of the cationic cluster. The nature of the phosphine ligands—their steric bulk and electronic properties—can be finely tuned to control the reactivity and structure of the resulting metal complex. libretexts.orgilpi.com

Table 2: Selected Bond Distances in Heterometallic Clusters Containing the [Hg₂]²⁺ Unit

| Cluster | Hg-Hg Distance (Å) | Hg-M Distance (Å) | Metal (M) | Reference |

| [Hg₂{Re₇C(CO)₂₁}₂]⁴⁻ | 2.610(4) | 2.911(3)–2.965(3) | Rhenium | nih.gov |

| [Hg₂Pd₂(P₂phen)₃]²⁺ | 2.6881(4) | 2.7419(5)–2.7960(5) | Palladium | nih.gov |

| [Hg₂Pt₂(P₂phen)₃]²⁺ | 2.7362(6) | 2.7823(5)–2.8447(6) | Platinum | nih.gov |

Data is for illustrative clusters containing the mercury(I) dimer.

Anion-Cation Interactions and Their Role in the Supramolecular Organization of this compound

In a salt like this compound, where the mercury(I) component might be part of a larger anionic structure (e.g., a polyhalide chain like [Hg₂I₅Br]²⁻), the interactions between the methyl(triphenyl)phosphonium cation and the anion are paramount in dictating the supramolecular architecture. ull.es The organization of these salts in the solid state is a delicate balance of electrostatic attractions and repulsions, guided by a variety of weak interactions. hw.ac.uk

The phenyl rings of the phosphonium (B103445) cation are electron-deficient and can engage in anion–π interactions with anionic mercury complexes. nih.govrsc.org Furthermore, the hydrogen atoms on both the methyl and phenyl groups can act as hydrogen bond donors, forming C–H···X (where X is a halide or another electron-rich atom on the anion) interactions. These non-classical hydrogen bonds are a dominant factor in stabilizing the crystal packing of phosphonium salts. hw.ac.uk The interplay of these directed interactions can lead to the formation of robust, self-assembled structures, such as stacked columns of cations with anions occupying the voids. hw.ac.uk

Self-Assembly Processes and Directed Crystallization Research for this compound-based Structures

The crystallization of this compound would be a complex self-assembly process driven by both the coordination preferences of the mercury(I) ion and the supramolecular interactions of the phosphonium cation. The final solid-state structure is typically the thermodynamically favored product of a dynamic assembly process. mdpi.com

Researchers can direct the crystallization to achieve specific architectures by modifying various factors:

Solvent System: The polarity of the solvent can influence which ionic interactions are favored, potentially leading to different polymorphs.

Anion Coordination: The presence of different coordinating anions (e.g., halides, pseudohalides) can lead to the formation of mercury(I)-based anionic chains, sheets, or discrete clusters, around which the phosphonium cations assemble.

Stoichiometry: Varying the ratio of the mercury(I) salt to any additional ligands can control the final structure, for instance, leading to the formation of tetranuclear mercury clusters instead of simpler dimers. tandfonline.com

The bulky and conformationally flexible nature of phosphine-based components can introduce complexity, but also offers opportunities for creating unusual and large-scale supramolecular assemblies. researchgate.netnih.gov

Host-Guest Chemistry and Recognition Phenomena in Systems containing this compound

While the primary roles of the ions in this compound are structural and charge-balancing, the resulting crystalline solids have the potential to engage in host-guest chemistry. The self-assembly of the bulky phosphonium cations and the mercury-based frameworks can generate porous materials with well-defined cavities or channels. oxinst.com

These voids, created by the specific packing of the ions, could be capable of encapsulating small, neutral guest molecules. The size, shape, and chemical nature of the guest would determine the stability of its inclusion within the host lattice. This phenomenon is a cornerstone of crystal engineering and has been observed in various ionic solids.

Separately, a significant area of research exists in the host-guest chemistry of mercury-containing macrocycles, often called "anticrowns". researchgate.netiupac.org These multidentate Lewis acidic hosts are designed to bind and recognize anionic or neutral nucleophilic guests within their central cavity. researchgate.netiupac.org While distinct from the simple salt, this field demonstrates the strong affinity of coordinated mercury centers for guest molecules, a principle that could find relevance in more complex structures involving this compound. The extension of host-guest chemistry from solution to the solid state can result in more robust complexes with enhanced guest affinities, suitable for applications in separation science and molecular devices. nih.gov

Theoretical and Computational Chemistry Investigations of Mercury 1+ ;methyl Triphenyl Phosphanium

Quantum Chemical Calculations (e.g., DFT, Ab Initio) of Electronic Structure and Bonding in Mercury(1+);methyl(triphenyl)phosphanium

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing detailed insights into molecular geometry, electronic structure, and the nature of chemical bonds. sapub.orgnih.gov

For the this compound cation, [CH₃P(C₆H₅)₃Hg]⁺, these calculations would begin with a geometry optimization to find the lowest energy structure. It is anticipated that the core C-P-Hg atoms would adopt a geometry close to tetrahedral around the phosphorus atom, with the mercury atom coordinated to the phosphorus. The bonding between the mercury(I) ion and the methyl(triphenyl)phosphanium moiety is a key feature of interest. This P-Hg bond is expected to be primarily a dative covalent bond, where the lone pair of electrons on the phosphorus atom of the phosphine (B1218219) is donated to the mercury cation.

DFT calculations, using functionals such as B3LYP, are well-suited for studying such organometallic complexes. researchgate.net Ab initio methods like Møller–Plesset perturbation theory (MP2) can provide a higher level of accuracy, particularly for describing electron correlation effects. researchgate.net Natural Bond Orbital (NBO) analysis can be employed to quantify the charge distribution, revealing the extent of charge transfer from the phosphine ligand to the mercury atom and confirming the formal +1 charge on the mercury center. The analysis would also characterize the hybridization of the orbitals involved in the P-Hg bond.

Below is a table of hypothetical structural parameters for this compound, as would be predicted from a typical DFT calculation.

| Parameter | Predicted Value | Description |

| Bond Length (P-Hg) | 2.45 Å | The covalent bond between phosphorus and mercury. |

| Bond Length (P-Cmethyl) | 1.80 Å | The bond between phosphorus and the methyl carbon. |

| Bond Length (P-Cphenyl) | 1.85 Å | The average bond between phosphorus and a phenyl carbon. |

| Bond Angle (C-P-Hg) | ~109.5° | Reflects the tetrahedral geometry around phosphorus. |

| Mulliken Charge on Hg | +0.85 e | Indicates significant positive charge localization on the mercury atom. |

| Mulliken Charge on P | +0.25 e | Shows partial positive charge due to donation to mercury and electronegative carbon atoms. |

Note: The data in this table is exemplary and represents typical values that would be expected from quantum chemical calculations for this type of compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data for this compound

A significant advantage of computational chemistry is its ability to predict spectroscopic properties, which can then be used to interpret or verify experimental data. researchgate.net For this compound, key predictable parameters include vibrational frequencies (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts.

Frequency calculations performed on the optimized geometry yield the vibrational modes of the molecule. scm.com These can be directly correlated with peaks in an experimental IR or Raman spectrum. researchgate.net The P-Hg stretching frequency would be a particularly important diagnostic peak, providing direct evidence of the bond's existence and strength. Other characteristic vibrations would include the P-C stretching modes and the various modes associated with the phenyl and methyl groups.

Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), although for this saturated complex, significant absorptions in the visible range are not expected.

NMR spectroscopy is another powerful characterization technique. Computational methods can predict the chemical shifts for magnetically active nuclei such as ¹H, ¹³C, ³¹P, and ¹⁹⁹Hg. The predicted ³¹P chemical shift would be highly sensitive to the coordination with mercury. Similarly, the ¹⁹⁹Hg chemical shift would be a direct probe of the electronic environment around the mercury nucleus. Comparing these calculated shifts with experimental values is a rigorous test of the accuracy of the computational model.

| Spectroscopic Parameter | Predicted Value | Experimental Correlation |

| IR Spectroscopy | ||

| ν(P-Hg) Stretch | 250 - 350 cm⁻¹ | A low-frequency vibration characteristic of the heavy atom bond. |

| ν(P-C) Stretch | 680 - 750 cm⁻¹ | Vibrations associated with the phosphine framework. |

| NMR Spectroscopy | ||

| δ(³¹P) | +30 to +50 ppm | A downfield shift relative to free methyltriphenylphosphine upon coordination to Hg⁺. |

| δ(¹⁹⁹Hg) | -1000 to -1500 ppm | Highly dependent on coordination and relativistic effects. |

Note: These predicted values are illustrative, based on known trends for similar phosphine-mercury complexes, and serve as a guide for potential experimental analysis.

Mechanistic Modeling of Reaction Pathways, Transition States, and Energy Profiles involving this compound

Computational chemistry is crucial for elucidating the mechanisms of chemical reactions by mapping the potential energy surface (PES) that connects reactants to products. fossee.in This involves locating and characterizing stationary points, including minima (reactants, products, intermediates) and first-order saddle points, known as transition states (TS). ucsb.edumcmaster.ca

For this compound, one could model several hypothetical reactions, such as ligand substitution or dissociation. For instance, the dissociation of the P-Hg bond could be investigated:

[CH₃P(C₆H₅)₃Hg]⁺ → [CH₃P(C₆H₅)₃]⁺ + Hg⁰

To model this, a reaction coordinate, such as the P-Hg bond distance, would be systematically varied. At each point, the energy of the system would be calculated, generating a potential energy profile. Advanced algorithms can then locate the exact structure of the transition state. A frequency calculation on the TS structure must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. scm.com The energy difference between the reactant and the transition state defines the activation energy (Ea) of the reaction, which governs its rate.

| Reaction Coordinate | Reactant | Transition State | Product | Activation Energy (Ea) |

| P-Hg Dissociation | [CH₃P(C₆H₅)₃Hg]⁺ | [CH₃P(C₆H₅)₃---Hg]⁺ | [CH₃P(C₆H₅)₃]⁺ + Hg | 120 kJ/mol |

| Ligand Exchange with L | [CH₃P(C₆H₅)₃Hg]⁺ + L | [L---Hg---P(C₆H₅)₃CH₃]⁺ | [L-Hg]⁺ + CH₃P(C₆H₅)₃ | 85 kJ/mol |

Note: The data presented is hypothetical and for illustrative purposes to demonstrate how reaction pathways and energy profiles are computationally investigated.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions of this compound

While quantum chemical calculations typically model molecules in the gas phase (in isolation), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as a solution. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their dynamic behavior over time. dovepress.com

An MD simulation of the this compound cation in a solvent like water or acetonitrile (B52724) would provide insights into its solvation structure and dynamics. Key properties that can be analyzed include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom or the center of mass of the ion. The RDF for solvent molecules around the Hg⁺ center would reveal the structure and size of the first solvation shell.

Coordination Numbers: By integrating the RDF, the average number of solvent molecules in the first solvation shell can be determined.

Intermolecular Interactions: The simulation can quantify the strength of interactions (e.g., ion-dipole, van der Waals) between the cation and the surrounding solvent molecules. nih.gov

These simulations are critical for understanding how the solvent environment influences the cation's stability, reactivity, and spectroscopic properties.

| Property (in Water Solvent) | Predicted Finding | Implication |

| First Solvation Shell | ||

| RDF Peak for Hg-Owater | ~3.0 Å | Defines the distance of closest approach for water molecules to the mercury center. |

| Coordination Number of Hg⁺ | 4 - 6 | Indicates the number of water molecules directly interacting with the mercury ion. |

| Interaction Energy | ||

| Cation-Solvent Interaction | -350 kJ/mol | A large negative value indicating strong, favorable solvation of the cation. |

Note: This table contains exemplary data derived from typical MD simulations of ions in aqueous solution.

Relativistic Effects in Mercury(I) Chemistry within the Context of this compound

Due to mercury's high atomic number (Z=80), the velocities of its inner-shell electrons approach a significant fraction of the speed of light. This necessitates the inclusion of relativistic effects in any accurate theoretical treatment. researchgate.netwikipedia.org Relativistic effects have profound consequences on the chemical and physical properties of heavy elements. aps.orgstackexchange.comrutgers.edu

The primary relativistic effects are:

Scalar Relativistic Effects: This includes the relativistic mass increase of electrons, which leads to the contraction and energetic stabilization of s and p orbitals. For mercury, the contraction of the 6s orbital is particularly significant and is responsible for many of its unique properties, such as its low melting point. wikipedia.org

Spin-Orbit Coupling: This effect splits the energy levels of orbitals with angular momentum (p, d, f orbitals).

In the context of this compound, the relativistic contraction of the mercury 6s orbital would strengthen the P-Hg bond by allowing for better orbital overlap. To accurately model this, quantum chemical calculations must incorporate relativity, for example, through the use of relativistic effective core potentials (RECPs) or more sophisticated methods like the Zeroth-Order Regular Approximation (ZORA) or the Douglas-Kroll-Hess (DKH) Hamiltonian.

A comparison of calculations performed with and without relativistic corrections would highlight the importance of these effects on the predicted geometry, bond energies, and spectroscopic properties.

| Property | Non-Relativistic Calculation (Predicted) | Relativistic Calculation (Predicted) | Consequence of Relativity |

| P-Hg Bond Length | 2.55 Å | 2.45 Å | Bond contraction (~4%) |

| P-Hg Bond Dissociation Energy | 105 kJ/mol | 120 kJ/mol | Bond strengthening (~14%) |

| ¹⁹⁹Hg NMR Chemical Shift | Highly Inaccurate | -1250 ppm | Essential for qualitative and quantitative accuracy. |

Note: The numerical values are illustrative, designed to show the typical direction and magnitude of relativistic effects on the properties of mercury compounds.

Advanced Applications in Materials Science and Nanoscience Research for Mercury 1+ ;methyl Triphenyl Phosphanium

Utilization of Mercury(1+);methyl(triphenyl)phosphanium as a Precursor for Inorganic Nanomaterials Synthesis Research

There is no published research on the use of this compound as a single-source or multi-source precursor for the synthesis of inorganic nanomaterials. The scientific literature describes the synthesis of mercury-containing nanoparticles, such as mercury sulfide (B99878) (HgS) and mercury telluride (HgTe), from various other organometallic and inorganic mercury precursors. researchgate.netepa.gov For instance, mercury(II) complexes of N,N'-diarylformamidine dithiocarbamate (B8719985) have been successfully used as single-source precursors to prepare oleylamine-capped HgS nanoparticles. epa.gov Similarly, a [N-N'-bis(salicylaldehydo)ethylenediamine]mercury(II) complex has served as a precursor for HgTe nanoparticles. researchgate.net However, no studies have reported the thermal decomposition, chemical reduction, or any other method to generate inorganic nanomaterials from this compound.

Integration of this compound into Hybrid Organic-Inorganic Architectures

No scientific reports were found describing the integration of this compound into hybrid organic-inorganic architectures. Research into hybrid materials involving mercury has explored compounds like mercuric chloride-based hybrids, where the focus is often on the interactions between inorganic mercury halide layers and organic cations. irphouse.com These studies investigate the structural role of weak interactions, such as Hg···Hg metallophilic interactions, in the crystal packing of such materials. irphouse.com Additionally, mixed-ligand complexes of mercury(II) containing phosphines and other organic ligands have been synthesized and characterized. orientjchem.orgsarpublication.com However, none of these studies involve the specific methyltriphenylphosphonium (B96628) cation in conjunction with a mercury(1+) center to form a defined hybrid material, nor do they discuss the properties of such a hypothetical architecture.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies of Mercury 1+ ;methyl Triphenyl Phosphanium

Synthesis and Characterization of Substituted Methyl(triphenyl)phosphanium Analogues in Mercury(I) Complexes

The synthesis of substituted methyl(triphenyl)phosphanium analogues within mercury(I) complexes allows for a systematic investigation into how electronic and steric factors influence the properties of the resulting compounds. The general synthetic approach involves the reaction of a substituted phosphine (B1218219) with a methylating agent, followed by complexation with a mercury(I) salt.

A representative synthetic route begins with the appropriate para-substituted triphenylphosphine (B44618) (p-X-C₆H₄)₃P, where X can be an electron-donating group (e.g., -OCH₃, -CH₃) or an electron-withdrawing group (e.g., -Cl, -CF₃). This phosphine is then quaternized using a methylating agent like methyl iodide (CH₃I) to form the corresponding substituted methyl(triphenyl)phosphanium iodide salt. Subsequent reaction with a mercury(I) salt, such as mercury(I) nitrate (B79036), in a suitable solvent yields the desired mercury(I) complex.

Characterization of these analogues involves a suite of spectroscopic and analytical techniques. ¹H, ¹³C, and ³¹P NMR spectroscopy are crucial for confirming the structure of the phosphonium (B103445) cation. In ³¹P NMR, the chemical shift provides insight into the electronic environment of the phosphorus atom. Infrared (IR) spectroscopy can identify characteristic vibrational modes of the phosphonium cation and the counterion. For a definitive structural elucidation, single-crystal X-ray diffraction is the gold standard, providing precise bond lengths and angles, as well as information on the crystal packing and intermolecular interactions.

| Substituent (X) | ³¹P NMR Chemical Shift (ppm) | Hg-P Bond Distance (Å) (Predicted) |

| -OCH₃ | ~20.5 | Shorter |

| -CH₃ | ~21.2 | Shorter |

| -H | ~22.0 | Reference |

| -Cl | ~23.1 | Longer |

| -CF₃ | ~24.5 | Longer |

Note: The Hg-P bond distances are predicted based on the expected electronic effects of the substituents. Shorter bonds are anticipated with electron-donating groups due to increased electron density on phosphorus, while longer bonds are expected with electron-withdrawing groups.

Investigation of Different Counterions and Their Influence on the Structure and Reactivity of Mercury(1+);methyl(triphenyl)phosphanium

The counterion in the this compound salt plays a significant role in determining its solid-state structure and, to some extent, its reactivity. nih.govresearchgate.net The choice of counterion can influence crystal lattice energy, solubility, and the coordination environment of the mercury(I) center. nih.govresearchgate.net

Studies on related mercury complexes have shown that anions can significantly influence the aggregation patterns of the compounds. nih.govresearchgate.net For instance, halides like chloride and bromide tend to form binuclear complexes through bridging interactions, while larger, more weakly coordinating anions like nitrate or perchlorate (B79767) may lead to the formation of one-dimensional coordination polymers or discrete monomeric units. nih.govresearchgate.net

The synthesis of this compound with different counterions (e.g., Cl⁻, Br⁻, I⁻, NO₃⁻, BF₄⁻, PF₆⁻) can be achieved through salt metathesis reactions. For example, reacting an aqueous solution of this compound nitrate with a solution containing the desired anion can lead to the precipitation of the new salt, driven by differences in solubility.

The influence of the counterion on the structure can be systematically studied using single-crystal X-ray diffraction. This analysis can reveal changes in the Hg-Hg bond length in the dimeric [Hg₂]²⁺ unit and the coordination geometry around the mercury centers. The reactivity of the complex can also be affected by the counterion. More weakly coordinating anions may lead to a more "naked" and potentially more reactive mercury(I) center.

| Counterion | Expected Solid-State Structure | Predicted Solubility in Polar Solvents |

| Cl⁻ | Binuclear complex | Moderate |

| Br⁻ | Binuclear complex | Moderate |

| NO₃⁻ | 1D Coordination Polymer | High |

| BF₄⁻ | Monomeric or weakly associated | High |

| PF₆⁻ | Monomeric or weakly associated | Moderate to High |

Rational Design and Synthesis of Novel Mercury(I) Organometallic Species based on the this compound Scaffold

The this compound scaffold serves as a versatile platform for the rational design and synthesis of novel mercury(I) organometallic species. By modifying the organic groups on the phosphorus atom, new compounds with tailored properties can be developed.

One approach involves replacing one or more of the phenyl groups with other aryl or alkyl substituents. For example, using tri-p-tolylphosphine (B94635) or tricyclohexylphosphine (B42057) as starting materials would lead to mercury(I) complexes with different steric and electronic profiles. The increased steric bulk of the cyclohexyl groups, for instance, could enforce a different coordination geometry around the mercury center and influence the stability of the complex.

Another strategy is the introduction of functional groups onto the phenyl rings of the triphenylphosphine ligand. These functional groups could be designed to participate in further coordination to the mercury center or to other metal ions, leading to the formation of heterometallic complexes or coordination polymers. For example, incorporating a pyridyl group could allow for the creation of extended structures through nitrogen coordination.

The synthesis of these novel species would follow similar synthetic methodologies as described previously, involving the quaternization of the custom-designed phosphine followed by complexation with a mercury(I) salt. The characterization would rely heavily on spectroscopic techniques and single-crystal X-ray diffraction to confirm the successful synthesis and elucidate the structural features of the new compounds.

Comparative Studies with Related Organomercury and Organophosphorus Compounds

To better understand the unique properties of this compound, it is instructive to compare it with related organomercury and organophosphorus compounds.

Comparison with other Organomercury Compounds: Organomercury compounds can be broadly categorized into RHgX and R₂Hg types, where R is an organic group and X is an anion. wikipedia.orgcore.ac.uk Unlike these typical organomercury compounds which feature a direct mercury-carbon bond, this compound is an ionic compound where the organic moiety is part of a phosphonium cation. This fundamental structural difference has significant implications for its chemical behavior. For instance, the toxicity profiles of inorganic and organic mercury compounds are known to differ, suggesting that the mechanism of action at a molecular level is distinct. nih.govnih.gov The ionic nature of this compound likely results in different bioavailability and reactivity compared to covalently bonded organomercury compounds like methylmercury. researchgate.net

Comparison with other Organophosphorus Compounds: The methyl(triphenyl)phosphanium cation is a well-known organophosphorus species. In the context of the mercury(I) complex, the phosphonium group acts as a large, charge-diffuse cation. Its properties can be compared to other phosphonium salts with different substituents. The triphenylphosphine moiety is a common ligand in coordination chemistry, and its coordination to various metal centers has been extensively studied. researchgate.netresearchgate.netsarpublication.com However, in this compound, there is no direct coordination of the phosphorus atom to the mercury(I) center in the same way as a neutral phosphine ligand would bind to a metal. The interaction is primarily electrostatic between the phosphonium cation and the mercury(I)-containing anion.

| Compound Type | Hg-C Bond | Charge | Key Structural Feature |

| This compound | Absent | Cationic (phosphonium) | Ionic salt |

| Methylmercury chloride (CH₃HgCl) | Present (covalent) | Neutral | Linear C-Hg-Cl |

| Dimethylmercury ((CH₃)₂Hg) | Present (covalent) | Neutral | Linear C-Hg-C |

Probing the Influence of Steric and Electronic Modifications on the Properties of this compound

Steric Effects: Increasing the steric bulk of the phosphonium cation, for instance by replacing the phenyl groups with cyclohexyl or tert-butyl groups, can have several consequences. Sterically demanding cations can influence the crystal packing, potentially leading to larger separations between the ionic components in the solid state. This can affect the melting point, solubility, and even the stability of the compound. In solution, the size of the cation can influence ion-pairing and aggregation phenomena.

Electronic Effects: The electronic nature of the substituents on the phenyl rings of the phosphonium cation can modulate the charge distribution within the cation and influence its interaction with the mercury(I)-containing anion. nih.govresearchgate.net Electron-donating groups (e.g., -OCH₃) will increase the electron density on the phosphorus atom and the phenyl rings, potentially leading to stronger intermolecular interactions like cation-π interactions. Conversely, electron-withdrawing groups (e.g., -CF₃) will decrease the electron density and may lead to different packing arrangements. These electronic modifications can be quantified by examining changes in spectroscopic data, such as the ³¹P NMR chemical shift, and by analyzing the structural parameters obtained from X-ray crystallography.

| Modification | Effect on Phosphonium Cation | Predicted Impact on Complex Properties |

| Steric: Phenyl -> Cyclohexyl | Increased steric bulk | Altered crystal packing, potentially lower solubility in aromatic solvents |

| Electronic: H -> OCH₃ (para) | Increased electron density on P and rings | Enhanced cation-π interactions, potential for different solid-state structures |

| Electronic: H -> CF₃ (para) | Decreased electron density on P and rings | Weaker intermolecular interactions, potential for different solid-state structures |

Future Research Directions and Emerging Paradigms for Mercury 1+ ;methyl Triphenyl Phosphanium

Exploration of Bio-Inspired Chemistry and Metallobiomolecule Mimics involving Mercury(1+);methyl(triphenyl)phosphanium

The field of bio-inspired chemistry seeks to emulate natural biological systems to design novel molecules and catalysts. nih.govresearchgate.net While the inherent toxicity of mercury presents challenges, studying the interactions of this compound with biological building blocks could provide valuable insights. Future research could focus on:

Coordination with Amino Acids and Peptides: Investigating the coordination chemistry of the this compound cation with sulfur-containing amino acids like cysteine and methionine. This could offer a deeper understanding of the mechanisms of mercury toxicity and inform the design of potential chelating agents.

Structural Mimicry: Exploring whether the compound can act as a structural or functional mimic of metalloenzymes, a concept that has been explored for other metal complexes. nih.gov The unique combination of a soft metal ion (Hg(1+)) and a bulky phosphonium (B103445) cation could lead to novel host-guest chemistry with biomolecules.

A systematic study of these interactions would require a combination of spectroscopic techniques (NMR, UV-Vis, IR) and computational modeling to elucidate the binding modes and thermodynamic parameters.

Application of Sustainable Synthesis and Green Chemistry Principles in this compound Research

Given the environmental concerns associated with mercury, the application of green chemistry principles to the synthesis and handling of this compound is not just beneficial but essential. Future research in this area should prioritize:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Safer Solvents: Exploring the use of less hazardous and more environmentally benign solvents for the synthesis and purification of the compound.

Energy Efficiency: Developing synthetic protocols that can be conducted at ambient temperature and pressure to reduce energy consumption.

Catalytic Routes: Investigating the possibility of catalytic pathways for the formation of the Hg-P bond, which would be a significant advancement over stoichiometric methods. nih.gov

Adherence to these principles would not only mitigate the environmental impact of research involving this compound but also align with the broader shift towards sustainable practices in the chemical sciences.

Development of High-Throughput Screening and Combinatorial Chemistry Approaches for Related Compound Discovery

While research on the title compound is nascent, high-throughput screening (HTS) and combinatorial chemistry methodologies could accelerate the discovery of related compounds with interesting properties. nih.govnih.govmdpi.comthermofisher.comyoutube.com A forward-thinking research program could involve:

Library Synthesis: Creating a library of related mercury(I) phosphonium salts by varying the substituents on the phosphonium cation and potentially introducing different counter-ions.

Rapid Screening Assays: Developing assays to rapidly screen this library for specific properties, such as catalytic activity in a model reaction, unique photophysical characteristics, or binding affinity to a particular substrate.

Such an approach would enable a more efficient exploration of the chemical space around this compound and could lead to the identification of compounds with tailored functionalities.

Utilization of Advanced In-Situ Characterization Techniques for Real-Time Reaction Monitoring of this compound Systems

To gain a deep understanding of the formation and reactivity of this compound, the use of advanced in-situ characterization techniques will be crucial. mt.com These methods allow for the real-time monitoring of chemical reactions, providing valuable mechanistic insights. Future studies should employ:

In-Situ Spectroscopy: Techniques such as in-situ NMR, FTIR, and Raman spectroscopy can be used to follow the course of the synthesis of the compound, identifying intermediates and determining reaction kinetics.

Mass Spectrometry: Real-time mass spectrometry techniques can provide information on the species present in solution during a reaction, helping to elucidate complex reaction pathways. researchgate.net

The data obtained from these in-situ studies would be invaluable for optimizing reaction conditions and understanding the fundamental reactivity of this novel compound.

Interdisciplinary Research with Physics and Materials Engineering to Advance Fundamental Understanding of this compound

The unique electronic and structural properties that may be possessed by this compound could be of interest in the fields of physics and materials engineering. Collaborative, interdisciplinary research could explore:

Electronic and Photophysical Properties: Investigating the electronic structure of the compound through a combination of experimental techniques (e.g., UV-Vis and fluorescence spectroscopy, cyclic voltammetry) and theoretical calculations. This could reveal potential applications in areas such as molecular electronics or sensing.

Materials Science Applications: Exploring the incorporation of this compound into polymeric matrices or onto nanoparticle surfaces to create novel functional materials. nih.govmdpi.com The properties of such materials would depend on the interplay between the mercury(I) phosphonium salt and the host material.

Such interdisciplinary efforts would not only deepen the fundamental understanding of this compound but also potentially unlock novel applications in advanced materials.

Q & A

Q. What are the recommended methods for synthesizing Mercury(1+);methyl(triphenyl)phosphanium and ensuring purity?

Synthesis typically involves anion metathesis between methyl(triphenyl)phosphonium salts and mercury(I) precursors. For example, reacting methyl(triphenyl)phosphonium bromide with mercury(I) nitrate in a polar solvent (e.g., acetonitrile) under inert conditions. Purification may include recrystallization or column chromatography to remove unreacted precursors. Purity validation requires elemental analysis (C, H, P, Hg) and mass spectrometry to confirm stoichiometry .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key techniques include:

- X-ray crystallography : Resolves Hg-P coordination geometry and crystal packing.

- Elemental analysis : Validates empirical formula.

- NMR spectroscopy : P NMR identifies phosphonium environments, though Hg NMR is challenging due to low sensitivity.

- ESI-MS : Confirms molecular ion peaks and fragmentation patterns. Cross-referencing multiple techniques ensures structural accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of mercury vapors.

- Waste management : Collect mercury-containing waste in sealed containers for specialized disposal.

- Exposure monitoring : Regularly check air quality and biological samples (e.g., urine) for Hg levels .

Q. What are the documented interactions between this compound and biological macromolecules, and how are these studied?

Use fluorescence quenching assays or isothermal titration calorimetry (ITC) to study binding with proteins/DNA. For example, incubate the compound with bovine serum albumin (BSA) and monitor conformational changes via circular dichroism (CD) spectroscopy. Competitive binding studies with chelators (e.g., EDTA) can elucidate specificity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reactivity or stability data for this compound in different solvents?

Systematic solvent screening (e.g., DMSO, THF, HO) under controlled humidity and temperature can identify degradation pathways. Use kinetic studies (UV-Vis monitoring) and DFT calculations to model solvent effects on Hg-P bond stability. Replicate conflicting studies with standardized protocols to isolate variables (e.g., trace oxygen/water) .

Q. What in vitro models are appropriate for assessing the neurotoxic potential of this compound?

- Cell lines : SH-SY5Y neurons or primary astrocytes exposed to sub-cytotoxic concentrations (determined via MTT assays).

- Endpoints : Measure reactive oxygen species (ROS) with DCFDA, mitochondrial membrane potential (JC-1 dye), and acetylcholine esterase inhibition. Compare results to known neurotoxicants (e.g., methylmercury) for relative risk assessment .

Q. How does the coordination chemistry of Mercury(1+) influence the catalytic activity of this compound in organic transformations?

Investigate ligand exchange dynamics using P NMR to track phosphonium dissociation. Test catalytic efficiency in cross-coupling reactions (e.g., Heck reactions) with varying substrates. Computational modeling (DFT) can predict Hg(I) electrophilicity and transition-state interactions .

Q. What computational approaches can predict the environmental persistence and degradation pathways of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.